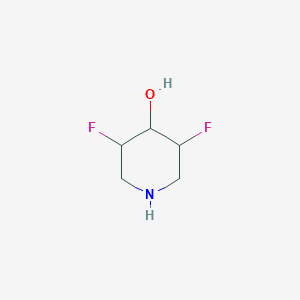

4-Piperidinol, 3,5-difluoro-

Description

Contextualization of Fluorinated Piperidine (B6355638) Derivatives in Organic Chemistry

Piperidines, which are six-membered nitrogen-containing heterocyclic rings, are among the most prevalent structural motifs found in FDA-approved drugs and biologically active compounds. mdpi.com The strategic incorporation of fluorine atoms into these piperidine scaffolds is an area of immense potential in medicinal chemistry. nih.gov Fluorine, being the most electronegative element, imparts unique properties to organic molecules without significantly increasing their size. scispace.com

The introduction of fluorine can profoundly influence a molecule's physicochemical and biological characteristics. researchgate.net Key effects of fluorination on piperidine derivatives include:

Modulation of Basicity: The strong electron-withdrawing nature of fluorine can lower the basicity (pKa) of the piperidine nitrogen. This is a critical parameter as it affects a drug's solubility, receptor binding, and pharmacokinetic profile. scispace.com

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation by enzymes like Cytochrome P450 can block this pathway, thereby increasing the molecule's metabolic stability and half-life. scispace.com

Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross cell membranes and the blood-brain barrier. mdpi.com

Conformational Control: Due to electrostatic interactions, fluorine substitution can significantly alter the conformational preferences of the piperidine ring, locking it into a specific shape that may be more favorable for binding to a biological target. scispace.comresearchgate.net

The synthesis of fluorinated piperidines, however, can be challenging, often requiring multi-step processes and careful control to achieve the desired stereochemistry. nih.gov

Historical Overview of Research on Substituted Piperidinols

The study of piperidine derivatives has a long history in organic and medicinal chemistry. The piperidine ring is a core component of many natural alkaloids and has served as a foundational scaffold for the development of a vast array of synthetic pharmaceuticals. mdpi.com Research has long focused on substituted piperidines due to their potential to exhibit a wide range of biological effects. mdpi.com

Substituted piperidinols, which feature a hydroxyl (-OH) group on the piperidine ring, are a particularly important subclass. The hydroxyl group provides a handle for further chemical modification and can participate in hydrogen bonding interactions with biological targets. The synthesis and pharmacological properties of various 4-substituted piperidinols have been a subject of investigation for decades, leading to the development of numerous therapeutic agents.

The advent of modern synthetic techniques has enabled more complex and precise modifications of the piperidinol scaffold. The development of methods for the stereoselective synthesis of substituted piperidines is an ongoing and important task in contemporary organic chemistry. mdpi.com The combination of the established piperidinol core with the strategic placement of fluorine atoms, as seen in 4-Piperidinol, 3,5-difluoro-, represents a convergence of historical knowledge and modern chemical innovation.

Structural Features and Stereochemical Considerations of 4-Piperidinol, 3,5-difluoro- as a Synthetic Precursor

The structure of 4-Piperidinol, 3,5-difluoro- is defined by a piperidine ring with a hydroxyl group at the 4-position and fluorine atoms at the 3- and 5-positions. This specific arrangement gives rise to important stereochemical considerations that are crucial for its use as a synthetic precursor.

Structural Features:

Piperidine Core: Provides a robust and versatile three-dimensional scaffold.

4-Hydroxyl Group: A key functional group that can act as a nucleophile, be oxidized to a ketone, or be used as a point of attachment for other molecular fragments.

3,5-Difluoro Substitution: The two fluorine atoms significantly influence the electronic properties and conformational behavior of the ring.

Stereochemical Considerations: The relationship between the two fluorine atoms and the hydroxyl group can be either cis (on the same side of the ring) or trans (on opposite sides). These different stereoisomers can have distinct three-dimensional shapes and, consequently, different biological activities.

Of particular interest is the cis-3,5-difluoropiperidine scaffold. Research has shown that in such systems, the fluorine atoms often prefer to occupy axial positions due to stabilizing electrostatic and hyperconjugative interactions. nih.govresearchgate.net This can enforce a specific chair conformation on the piperidine ring. The orientation of the 4-hydroxyl group (axial or equatorial) will also be influenced by these fluorine atoms.

The ability to synthesize specific stereoisomers of 4-Piperidinol, 3,5-difluoro- is critical. It allows chemists to use it as a conformationally-defined building block. By incorporating this rigid scaffold into larger molecules, researchers can systematically probe structure-activity relationships and design compounds with optimized properties for specific biological targets. acs.org The defined stereochemistry and functionality make it a highly prized precursor in drug discovery.

Interactive Data Tables

Below are tables summarizing key properties and research findings related to fluorinated piperidines.

Table 1: Physicochemical Properties of a Related Fluorinated Piperidinol

The following data pertains to (S)-3,3-Difluoropiperidin-4-ol, a structurally related compound. While not identical, its properties provide insight into the characteristics of fluorinated piperidinols.

| Property | Value | Source |

| Molecular Formula | C₅H₉F₂NO | chemscene.com |

| Molecular Weight | 137.13 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | chemscene.com |

| logP (octanol-water partition coefficient) | -0.0241 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

Table 2: Impact of Fluorine Substitution on Piperidine Derivatives

| Feature | Effect of Fluorination | Rationale | Source |

| Basicity (pKa) | Generally Decreased | The high electronegativity of fluorine withdraws electron density from the nitrogen atom, making it less likely to accept a proton. | scispace.com |

| Metabolic Stability | Generally Increased | The C-F bond is stronger than the C-H bond, making it resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450). | scispace.com |

| Lipophilicity | Generally Increased | Fluorine substitution can increase the molecule's affinity for nonpolar environments. | mdpi.com |

| Conformation | Can be significantly altered | Strong dipole moments and hyperconjugative effects associated with the C-F bond can favor specific ring conformations (e.g., axial vs. equatorial). | researchgate.net |

| Binding Affinity | Can be enhanced | Fluorine can participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in a protein's active site. | scispace.com |

Structure

3D Structure

Properties

Molecular Formula |

C5H9F2NO |

|---|---|

Molecular Weight |

137.13 g/mol |

IUPAC Name |

3,5-difluoropiperidin-4-ol |

InChI |

InChI=1S/C5H9F2NO/c6-3-1-8-2-4(7)5(3)9/h3-5,8-9H,1-2H2 |

InChI Key |

HXBKYFZKFQQHCI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(CN1)F)O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Piperidinol, 3,5 Difluoro

Stereoselective Synthesis of 4-Piperidinol, 3,5-difluoro- Enantiomers

Achieving enantiopurity is critical for the development of pharmaceutical agents. The stereoselective synthesis of 4-Piperidinol, 3,5-difluoro- enantiomers can be accomplished through several key strategies, including the use of chiral auxiliaries, asymmetric catalysis, and enantioselective reductions.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter(s), the auxiliary can be removed and ideally recovered for reuse. wikipedia.org This approach is a reliable and versatile method for preparing enantiomerically pure compounds. wikipedia.orgsigmaaldrich.com

In the context of 4-Piperidinol, 3,5-difluoro- synthesis, a chiral auxiliary could be appended to a nitrogen atom of a piperidine (B6355638) precursor. For instance, oxazolidinones, popularized by David Evans, are commonly used auxiliaries that can direct alkylation or aldol (B89426) reactions. Another powerful class of auxiliaries is derived from carbohydrates, such as D-arabinopyranosylamine, which has been successfully employed in the diastereoselective synthesis of substituted piperidines through domino Mannich-Michael reactions. researchgate.netcdnsciencepub.com

A hypothetical synthetic sequence could involve the reaction of a suitable piperidine precursor with a chiral auxiliary like (S)-1-amino-2-methoxymethylpyrrolidine (SAMP). The subsequent introduction of substituents would be directed by the chiral auxiliary, leading to a high degree of diastereoselectivity. Final removal of the auxiliary would yield the enantiomerically enriched 3,5-difluoro-4-piperidinol.

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type | Typical Application |

|---|---|---|

| Oxazolidinones | Amino alcohol-derived | Aldol reactions, Alkylation reactions sigmaaldrich.com |

| Camphorsultam | Terpene-derived | Diels-Alder reactions, Alkylation wikipedia.org |

| Pseudoephedrine | Amino alcohol | Asymmetric alkylation |

| SAMP/RAMP | Proline-derived | Asymmetric alkylation of ketones/aldehydes |

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. For the synthesis of fluorinated piperidines, palladium-catalyzed reactions have shown significant promise. A notable development is the asymmetric Pd(II)-catalyzed aminofluorination of unactivated alkenes using chiral quinoline-oxazoline (Quox) ligands. researchgate.net This method provides access to a range of enantiomerically enriched β-fluoropiperidines with excellent enantioselectivity. researchgate.net

This strategy could be adapted to construct the 3,5-difluoro-4-piperidinol core by designing an appropriate alkene substrate. The reaction conditions, particularly the choice of fluoride (B91410) source (e.g., Et4NF·3HF) and additives, are crucial for achieving high enantiocontrol. researchgate.net

An effective and common strategy for installing the chiral hydroxyl group at the C4 position is the enantioselective reduction of a prochiral ketone precursor, namely N-protected-3,5-difluoropiperidin-4-one. This transformation can be achieved using various catalytic systems.

One prominent method is asymmetric transfer hydrogenation, often employing catalysts developed by Noyori, which are typically ruthenium-based complexes with chiral diamine ligands. This approach is known for its high efficiency and enantioselectivity in the reduction of cyclic ketones. Another strategy involves the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in combination with a stoichiometric reducing agent like borane (B79455) (BH3). semanticscholar.org These methods have been successfully applied to the synthesis of various chiral 1,2- and 1,3-diols from corresponding diketones and can be effectively applied to the synthesis of the target piperidinol. semanticscholar.org

Table 2: Representative Enantioselective Reduction Methods

| Method | Catalyst/Reagent | Substrate Type |

|---|---|---|

| Asymmetric Transfer Hydrogenation | Ru(II)-chiral diamine complex | Ketones, Imines |

| CBS Reduction | Oxazaborolidine-BH3 | Ketones semanticscholar.org |

Regioselective Functionalization Routes to 4-Piperidinol, 3,5-difluoro-

The precise placement of the two fluorine atoms at the C3 and C5 positions is a key challenge. One of the most direct and highly diastereoselective methods to create an all-cis-substituted fluorinated piperidine core is through a dearomatization-hydrogenation process. nih.gov This strategy involves the hydrogenation of a corresponding fluoropyridine precursor. nih.govacs.org A rhodium-catalyzed dearomatization followed by hydrogenation allows for the synthesis of a variety of all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov Starting with 3,5-difluoropyridine, this method could yield cis-3,5-difluoropiperidine, which can then be functionalized at the C4 position to introduce the hydroxyl group.

Other functionalization approaches involve the direct C-H functionalization of a pre-formed piperidine ring. acs.org However, achieving the specific 3,5-difluoro substitution pattern on a piperidin-4-ol scaffold through this route can be challenging due to regioselectivity issues. More commonly, fluorination is achieved via electrophilic fluorination of pre-functionalized precursors or through nucleophilic substitution where a leaving group is displaced by a fluoride ion. nih.gov

Novel Synthetic Strategies for 4-Piperidinol, 3,5-difluoro- Scaffolds

Recent advances in synthetic methodology have provided innovative routes to complex heterocyclic structures. The aforementioned dearomatization-hydrogenation (DAH) of fluoropyridines represents a significant step forward, providing a robust and straightforward pathway to valuable all-cis-(multi)fluorinated piperidines. nih.govacs.org This method is notable for its high diastereoselectivity and tolerance of various functional groups. acs.org

Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single synthetic operation to form a product that contains significant portions of all starting materials. taylorfrancis.com MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. taylorfrancis.comacs.org

While the direct synthesis of 4-Piperidinol, 3,5-difluoro- via an MCR has not been explicitly detailed, the principles of MCRs can be applied to construct the highly functionalized piperidine core. taylorfrancis.comresearchgate.net A hypothetical MCR could involve the condensation of a fluorinated aldehyde, an amine, and a 1,3-dicarbonyl compound. researchgate.net For example, a pseudo five-component reaction of aromatic aldehydes, anilines, and an acetoacetate (B1235776) ester can yield highly substituted piperidines. researchgate.net By utilizing fluorinated starting materials within such a framework, it may be possible to assemble the desired 3,5-difluoro-4-piperidinol scaffold in a highly convergent manner. The development of new MCRs remains an active field of research for the synthesis of diverse piperidine derivatives. taylorfrancis.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 4-Piperidinol, 3,5-difluoro- |

| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) |

| Et4NF·3HF (Tetraethylammonium fluoride trihydrofluoride) |

| N-protected-3,5-difluoropiperidin-4-one |

| 3,5-difluoropyridine |

| cis-3,5-difluoropiperidine |

| D-arabinopyranosylamine |

| Oxazolidinone |

| Camphorsultam |

| Pseudoephedrine |

| (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) |

Flow Chemistry Applications in 4-Piperidinol, 3,5-difluoro- Synthesis

Flow chemistry, or continuous flow processing, offers significant advantages for chemical synthesis, particularly for reactions involving hazardous reagents or intermediates, precise temperature control, and enhanced safety. nih.govdurham.ac.uk The synthesis of fluorinated organic compounds, which often employs aggressive fluorinating agents, is particularly well-suited to this technology. durham.ac.uk

A prospective flow synthesis of 4-Piperidinol, 3,5-difluoro- could involve the fluorination of a suitable piperidine precursor, such as a protected 4-oxopiperidine or a piperidinol with leaving groups at the 3 and 5 positions. The use of a continuous-flow reactor would allow for the safe handling of fluorinating agents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) at elevated temperatures and pressures, which can be challenging in traditional batch reactors. durham.ac.uk

A hypothetical flow process could be designed as follows:

Reagent Introduction: Solutions of the piperidine precursor and the fluorinating agent (e.g., Selectfluor®) in an appropriate solvent like acetonitrile (B52724) are continuously pumped from separate reservoirs.

Mixing and Reaction: The reagent streams are combined at a T-mixer and immediately enter a heated coil reactor. The precise control over residence time (the duration the reaction mixture spends in the heated zone) and temperature allows for the optimization of reaction conditions to maximize yield and minimize byproduct formation. durham.ac.uk

In-line Quenching and Work-up: The exiting stream from the reactor coil can be passed through a column containing an immobilized scavenger resin to remove excess reagents or byproducts, leading to a cleaner product stream and simplifying purification. mdpi.com

The benefits of such a system include superior heat transfer, rapid reaction optimization, and the ability to safely scale up production by extending the operational run time. nih.gov Research on flow fluorination of other organic substrates has demonstrated high yields and selectivities that are often difficult to achieve in batch processing. durham.ac.uknih.gov

Table 1: Illustrative Parameters for a Hypothetical Flow Fluorination of a Piperidine Precursor

| Parameter | Value | Rationale |

| Reactor Type | Vapourtec R2+/R4 or similar | Commercially available modular system suitable for such transformations. durham.ac.uk |

| Precursor | N-Boc-4-oxopiperidine | A common starting material for piperidine derivatives. |

| Fluorinating Agent | Selectfluor® | An effective electrophilic fluorinating agent used in flow synthesis. durham.ac.uk |

| Solvent | Acetonitrile | Common solvent for fluorination reactions with Selectfluor®. durham.ac.uk |

| Temperature | 100 - 120 °C | Elevated temperatures often required to drive the reaction to completion. durham.ac.uk |

| Residence Time | 15 - 30 minutes | Optimized to ensure complete conversion while minimizing degradation. durham.ac.uk |

| Post-Reaction | In-line scavenging column | For simplified purification by removing unreacted reagents and byproducts. mdpi.com |

This table is illustrative and based on typical conditions for flow fluorination of related substrates.

Chemoenzymatic Approaches to 4-Piperidinol, 3,5-difluoro-

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and mild reaction conditions of biocatalysis. mdpi.com For a chiral molecule like 4-Piperidinol, 3,5-difluoro-, a key application of this methodology would be in the preparation of enantiomerically pure forms through processes like enzymatic kinetic resolution (EKR) or dynamic kinetic resolution (DKR). nih.gov

Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols and their esters due to their stereoselectivity. nih.gov A plausible chemoenzymatic strategy for obtaining an enantiomerically enriched 4-Piperidinol, 3,5-difluoro- would involve the resolution of a racemic mixture of the target compound or a suitable precursor.

Hypothetical Enzymatic Kinetic Resolution (EKR) Strategy:

Substrate: A racemic mixture of N-protected 4-Piperidinol, 3,5-difluoro- is used as the starting material.

Enzyme: A lipase (B570770), such as Candida antarctica lipase B (CALB), is selected as the biocatalyst. CALB is known for its broad substrate scope and high enantioselectivity in resolving alcohols. emory.edu

Reaction: The enzyme selectively catalyzes the acylation of one enantiomer of the alcohol in the presence of an acyl donor (e.g., ethyl acetate), leaving the other enantiomer unreacted.

Separation: The resulting mixture contains one enantiomer as an ester and the other as the unreacted alcohol. These can then be separated by standard chromatographic techniques.

This approach is limited to a theoretical maximum yield of 50% for a single enantiomer. nih.gov The efficiency of the resolution is determined by the enzyme's enantioselectivity, often expressed as the enantiomeric ratio (E-value).

Table 2: Prospective Data for Enzymatic Kinetic Resolution of (±)-N-Boc-4-Piperidinol, 3,5-difluoro-

| Enzyme | Acyl Donor | Product (Enantiomer) | Conversion (%) | Substrate ee (%) | Product ee (%) | E-value |

| Lipase PS (from Burkholderia cepacia) | Ethyl Acetate | (R)-acetate | ~50 | >99 | >99 | >100 |

| CALB (from Candida antarctica) | Isopropyl Acetate | (R)-acetate | ~50 | >99 | >98 | >100 |

This table presents hypothetical data based on typical results for the enzymatic resolution of related fluorinated alcohols and hydroxypiperidines. 'ee' stands for enantiomeric excess. nih.govresearchgate.net

Further advancements could involve a dynamic kinetic resolution (DKR) process, where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired single enantiomer. emory.edu This would require a compatible chemical racemization catalyst that does not deactivate the enzyme.

Chemical Reactivity and Derivatization Pathways of 4 Piperidinol, 3,5 Difluoro

N-Alkylation and N-Acylation Reactions of the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is a primary site for functionalization through N-alkylation and N-acylation reactions. These reactions are fundamental in the synthesis of a wide array of piperidine derivatives with diverse pharmacological applications. mdpi.comnih.gov

N-Alkylation involves the reaction of the piperidine nitrogen with an alkyl halide or a suitable alkylating agent. This can be achieved through various methods, including reductive amination, where a ketone or aldehyde is reacted with the piperidine to form an intermediate iminium ion, which is then reduced. nih.gov One-pot N-alkylation of primary amines to secondary amines can also be accomplished using gold clusters supported on porous coordination polymers, which catalyze both the oxidation of an alcohol to an aldehyde and the subsequent reductive amination. d-nb.info For instance, the N-alkylation of norfentanyl (4-N-propanoylanilinopiperidine) with 2-phenylethylchloride is a key step in the synthesis of fentanyl. nih.gov

N-Acylation introduces an acyl group onto the piperidine nitrogen, typically by reacting it with an acid chloride or anhydride (B1165640) in the presence of a base. researchgate.net For example, the acylation of 1-benzyl-4-anilinopiperidine with propionic anhydride is a step in a fentanyl synthesis route. nih.gov Metal hydrogen sulfates, such as Al(HSO₄)₃ and Zr(HSO₄)₄, have been shown to be effective catalysts for the N-acylation of sulfonamides under solvent-free conditions. researchgate.net

The presence of the fluorine atoms at the 3 and 5 positions can influence the nucleophilicity of the piperidine nitrogen, potentially affecting reaction rates and conditions for both N-alkylation and N-acylation compared to their non-fluorinated analogs.

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Piperidine Scaffolds This table is illustrative and may not directly involve 4-Piperidinol, 3,5-difluoro- due to a lack of specific examples in the search results.

| Reaction Type | Reactants | Product | Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | 4-N-propanoylanilinopiperidine, 2-phenylethylchloride | Fentanyl | - | nih.gov |

| N-Acylation | 1-benzyl-4-anilinopiperidine, Propionic anhydride | 1-benzyl-4-N-propinoyl-anilinopiperidine | - | nih.gov |

| N-Alkylation | Aniline, Benzyl (B1604629) alcohol | N-phenylbenzylamine | Au/Al-MIL53 catalyst, toluene (B28343), 130°C | d-nb.info |

Functional Group Transformations at the 4-Hydroxyl Position

The hydroxyl group at the 4-position offers another key site for derivatization, allowing for the introduction of a variety of functional groups through esterification, etherification, and oxidation.

Esterification of the 4-hydroxyl group can be accomplished using standard methods, such as reaction with an acid chloride or an acid anhydride in the presence of a base. For example, piperidin-4-ol can be esterified with acetyl chloride or acetic anhydride. The resulting esters can have significant biological activities.

Etherification can be achieved through methods like the Williamson ether synthesis, which involves deprotonation of the hydroxyl group to form an alkoxide, followed by reaction with an alkyl halide. beilstein-journals.org Reductive etherification is another approach. The synthesis of 4-(alkoxymethyl)piperidines has been performed starting from a benzyl analog, where the corresponding alcohol's sodium salt was selectively converted into a methyl ether. nih.gov

Oxidation of the secondary alcohol at the 4-position yields the corresponding ketone, 3,5-difluoropiperidin-4-one. A variety of oxidizing agents can be employed for this transformation. organic-chemistry.org Common methods include Swern oxidation (using oxalyl chloride or a similar activating agent for DMSO) and Dess-Martin periodinane oxidation. organic-chemistry.orgresearchgate.net Vanadium pentoxide (V₂O₅) in toluene at 100°C with atmospheric oxygen can also be used, and this method can selectively oxidize secondary alcohols in the presence of primary alcohols. organic-chemistry.org Another selective method uses sodium hypochlorite (B82951) pentahydrate with a TEMPO catalyst. organic-chemistry.org The resulting 3,5-difluoropiperidin-4-one is a valuable intermediate for further synthetic manipulations.

Halogenation and Other Electrophilic Substitutions on the Piperidine Ring

Direct halogenation or other electrophilic substitution on the piperidine ring of 4-Piperidinol, 3,5-difluoro- is challenging due to the deactivating effect of the nitrogen atom and the existing fluorine substituents. However, related piperidine derivatives can undergo such reactions. For instance, N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines leads to 5-halo-3,3-difluoropiperidines, which can then be used in further functionalization reactions. researchgate.net

Ring Expansion and Contraction Reactions Involving 4-Piperidinol, 3,5-difluoro-

Stereoinversion Methodologies at the 4-Position

Stereoinversion at the 4-position of a substituted 4-piperidinol can be crucial for accessing specific stereoisomers with desired biological activities. A common method for stereoinversion of a hydroxyl group is the Mitsunobu reaction, which proceeds with inversion of configuration. An alternative one-pot, three-step procedure involves triflylation of the hydroxyl group, followed by nucleophilic displacement with an oxygen nucleophile (like aqueous N,N-dimethylformamide), and subsequent methanolysis to afford the inverted alcohol. researchgate.net This method has been shown to be efficient for various substrates. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Piperidinol, 3,5 Difluoro

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 4-Piperidinol, 3,5-difluoro-. researchgate.net These calculations can determine key parameters that govern the molecule's behavior.

The distribution of electron density within the molecule is a fundamental aspect of its electronic structure. The presence of two highly electronegative fluorine atoms and an oxygen atom in 4-Piperidinol, 3,5-difluoro- significantly polarizes the molecule. This polarization can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of negative and positive electrostatic potential. These maps are crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition in biological systems.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A larger gap generally implies higher stability and lower reactivity. For fluorinated piperidines, the introduction of fluorine atoms tends to lower the energies of both the HOMO and LUMO, which can impact the molecule's interaction with biological targets.

Mulliken atomic charges, another output of quantum chemical calculations, provide a quantitative measure of the partial charge on each atom in the molecule. epstem.net These charges further illustrate the electron-withdrawing effect of the fluorine and oxygen atoms, leading to a partial positive charge on the adjacent carbon atoms and the hydrogen of the hydroxyl group. This information is valuable for predicting sites of nucleophilic or electrophilic attack.

Table 1: Calculated Electronic Properties of a Related Fluorinated Piperidine (B6355638) Derivative

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | - | researchgate.net |

| LUMO Energy | - | researchgate.net |

| Energy Gap (HOMO-LUMO) | - | researchgate.net |

| Dipole Moment | - | epstem.net |

Conformational Analysis of the 3,5-difluoro-4-piperidinol Ring System

The three-dimensional shape of a molecule is critical to its function. For cyclic systems like piperidine, conformational analysis is essential for understanding its interactions with other molecules. The introduction of substituents, especially electronegative ones like fluorine, can have a profound impact on the conformational equilibrium of the ring.

The piperidine ring can adopt several conformations, with the chair and boat forms being the most significant. The chair conformation is generally the most stable due to the minimization of torsional and steric strain. Within the chair conformation, substituents can occupy either axial or equatorial positions. The relative stability of these conformers is determined by a variety of factors, including steric hindrance and electronic effects. acs.org

For 4-Piperidinol, 3,5-difluoro-, the chair conformation is expected to be the most populated. The boat conformation is typically a higher-energy transition state between two chair forms. Computational methods can be used to calculate the relative energies of these different conformations, thereby identifying the global energy minimum and the most likely three-dimensional structure of the molecule.

The presence of fluorine atoms on the piperidine ring introduces complex stereoelectronic effects that can lead to conformational preferences that defy simple steric arguments. d-nb.inforesearchgate.net A significant finding in the study of fluorinated N-heterocycles is the preference for an axial orientation of the fluorine atom, a phenomenon often referred to as the "axial-F preference". d-nb.inforesearchgate.net This preference is attributed to a combination of stabilizing electrostatic interactions and hyperconjugation. d-nb.inforesearchgate.net

In the case of cis-3,5-difluoropiperidine derivatives, computational studies have shown a strong preference for a conformation where both fluorine atoms are in axial positions. d-nb.info This diaxial arrangement is stabilized by favorable charge-dipole interactions between the C-F bonds and the nitrogen atom, particularly when the nitrogen is protonated or otherwise electron-deficient. researchgate.net The polarity of the solvent also plays a crucial role, with more polar solvents tending to further stabilize the more polar axial conformer. d-nb.info

Table 2: Conformational Preferences of Fluorinated Piperidine Derivatives

| Compound | Conformation | Relative Free Enthalpy (ΔG, kcal/mol) | Solvent | Reference |

|---|---|---|---|---|

| cis-3,5-difluoropiperidine (TFA-analogue) | Faxial vs. Fequatorial | Strong preference for Faxial | Chloroform | d-nb.info |

| cis-3,5-difluoropiperidine (HCl-analogue) | Faxial vs. Fequatorial | Strong preference for Faxial | Water | d-nb.info |

Molecular Dynamics Simulations of 4-Piperidinol, 3,5-difluoro- Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior and interactions with its environment over time. researchgate.netnih.gov MD simulations are particularly useful for studying how molecules like 4-Piperidinol, 3,5-difluoro- interact with biological macromolecules, such as proteins or nucleic acids, or with solvent molecules. researchgate.netnih.gov

These simulations can reveal the nature of intermolecular forces at play, including:

Hydrogen Bonding: The hydroxyl group and the nitrogen atom of the piperidine ring can act as hydrogen bond donors and acceptors, respectively. The fluorine atoms can also participate in weaker hydrogen bonds.

Hydrophobic Interactions: While the molecule has polar features, the piperidine ring itself has nonpolar character and can engage in hydrophobic interactions.

By simulating the trajectory of the molecule over time, MD can help to understand its binding mode to a target protein, the stability of the protein-ligand complex, and the conformational changes that may occur upon binding. nih.gov For fluorinated compounds, MD simulations can be particularly insightful in revealing the role of fluorine in modulating binding affinity and selectivity. researchgate.net

Reaction Mechanism Elucidation for 4-Piperidinol, 3,5-difluoro- Derivatizations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the derivatization of 4-Piperidinol, 3,5-difluoro-. mdpi.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction's feasibility and selectivity.

Derivatization of 4-Piperidinol, 3,5-difluoro- could occur at either the hydroxyl group or the nitrogen atom of the piperidine ring. Common reactions include:

Acylation or Alkylation of the Hydroxyl Group: The hydroxyl group can be converted to an ester or an ether.

N-Alkylation or N-Acylation: The secondary amine of the piperidine ring can be functionalized with various substituents.

Theoretical calculations can help to predict which of these sites is more reactive under specific reaction conditions. For example, by examining the calculated atomic charges and Fukui functions (a measure of local reactivity), one can predict whether a nucleophile or an electrophile is more likely to attack a particular atom. Furthermore, computational studies can elucidate the stereochemical outcome of a reaction, which is particularly important when new stereocenters are formed.

Understanding the reaction mechanisms for the derivatization of 4-Piperidinol, 3,5-difluoro- is crucial for the synthesis of new analogues with potentially improved biological properties. nih.gov

Advanced Analytical Methodologies for Stereochemical and Structural Research of 4 Piperidinol, 3,5 Difluoro

Chiral Chromatography Techniques for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric excess (e.e.). sigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.net The choice of CSP and mobile phase is crucial for achieving optimal resolution. csfarmacie.cz

For fluorinated piperidine (B6355638) derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. sigmaaldrich.comamericanpharmaceuticalreview.com These CSPs, often coated or immobilized on a silica (B1680970) support, create a chiral environment where enantiomers can form transient diastereomeric complexes through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing. sigmaaldrich.comcsfarmacie.cz

The general procedure for determining the enantiomeric excess of a sample of 4-Piperidinol, 3,5-difluoro- would involve:

Method Development: Screening various chiral columns (e.g., Chiralpak® series, Chirobiotic® V) with different mobile phase systems (normal-phase, reversed-phase, or polar organic mode). americanpharmaceuticalreview.comelementlabsolutions.com

Analysis: Injecting the sample onto the optimized HPLC system. The two enantiomers will elute at different times (tR1 and tR2).

Quantification: The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) of the two enantiomers using the formula: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100.

Table 1: Illustrative Chiral HPLC Separation Data for Enantiomers of 4-Piperidinol, 3,5-difluoro-

| Chiral Stationary Phase | Mobile Phase (v/v) | Enantiomer 1 Retention Time (t_R1) (min) | Enantiomer 2 Retention Time (t_R2) (min) | Resolution (R_s) |

|---|---|---|---|---|

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Isopropanol (90:10) | 8.52 | 9.78 | 2.15 |

| Cellulose tris(3,5-dichlorophenylcarbamate) | n-Hexane/Ethanol (80:20) | 12.14 | 14.05 | 2.58 |

This table contains illustrative data for educational purposes.

Advanced Spectroscopic Methods for Stereoisomer Differentiation

Spectroscopic methods are powerful tools for elucidating the three-dimensional structure of molecules, including the relative and absolute configuration of stereocenters.

NMR spectroscopy is fundamental for determining the constitution and relative stereochemistry (cis vs. trans) of 3,5-disubstituted piperidinols. The spatial arrangement of the fluorine and hydroxyl groups relative to the piperidine ring protons results in distinct chemical shifts (δ) and coupling constants (J).

For 4-Piperidinol, 3,5-difluoro-, the key diagnostic signals in the ¹H NMR spectrum are those of the protons at C-3, C-4, and C-5.

Cis Isomer: In the more stable chair conformation, the cis isomer would likely have one axial and one equatorial fluorine atom. This would lead to complex spin-spin coupling patterns and distinct chemical shifts for the axial and equatorial protons on the adjacent carbons.

Trans Isomer: The trans isomer would likely exist in a conformation with two axial or two equatorial fluorine atoms. The diaxial or diequatorial arrangement of substituents would result in different J-couplings (e.g., large axial-axial couplings) compared to the cis isomer.

¹⁹F NMR is also highly informative. The chemical shifts of the fluorine atoms and the ¹⁹F-¹⁹F coupling constants are sensitive to their relative stereochemistry. Furthermore, ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provide valuable structural information. For example, the magnitude of the three-bond coupling (³J_HF) often follows a Karplus-type relationship, where the coupling is dependent on the dihedral angle between the coupled H and F atoms, allowing for conformational and configurational assignment.

Table 2: Predicted ¹H NMR Chemical Shift Ranges for Key Protons in cis and trans Isomers of 4-Piperidinol, 3,5-difluoro-

| Proton | cis-Isomer Predicted δ (ppm) | trans-Isomer Predicted δ (ppm) | Expected J-Coupling Features |

|---|---|---|---|

| H-4 (proton on carbon with OH) | ~3.8 - 4.2 | ~3.6 - 4.0 | Multiplicity will differ due to changes in adjacent H-F dihedral angles. |

| H-3 / H-5 (protons on carbons with F) | ~4.5 - 5.0 | ~4.3 - 4.8 | Large geminal H-F coupling (~45-50 Hz) and different vicinal H-H and H-F couplings. |

| H-2_ax / H-6_ax | ~2.8 - 3.2 | ~2.7 - 3.1 | Distinct shifts due to anisotropic effects of axial vs. equatorial fluorine. |

This table contains predicted data based on general principles of NMR spectroscopy for educational purposes.

VCD and ECD are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light. researchgate.netacs.org They are powerful for determining the absolute configuration of chiral molecules in solution. acs.org

Vibrational Circular Dichroism (VCD): VCD measures circular dichroism in the infrared region, corresponding to vibrational transitions. nih.gov The VCD spectrum of a chiral molecule is highly sensitive to its 3D structure. For an unknown enantiomer of 4-Piperidinol, 3,5-difluoro-, the absolute configuration can be determined by comparing its experimental VCD spectrum with the theoretical spectra of both possible enantiomers (e.g., (3R,4S,5R) and (3S,4R,5S)) calculated using quantum chemical methods like Density Functional Theory (DFT). A good match between the experimental spectrum and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration. VCD has been successfully applied to determine the solution structures of related fluorinated piperidine derivatives, demonstrating its sensitivity to both configuration and conformation. nih.gov

Electronic Circular Dichroism (ECD): ECD measures circular dichroism in the UV-Vis region, corresponding to electronic transitions. While the piperidinol ring itself lacks a strong chromophore, derivatization of the nitrogen or hydroxyl group with a chromophoric moiety can produce a molecule suitable for ECD analysis. The resulting ECD spectrum (a plot of differential molar absorption, Δε, versus wavelength) will show characteristic positive or negative bands (Cotton effects) whose signs and magnitudes are determined by the absolute configuration of the stereocenters.

X-ray Crystallography for Absolute Configuration Determination (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be grown. The technique involves diffracting X-rays off the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is used to generate a 3D electron density map, from which the precise positions of all atoms can be determined.

For a chiral compound like 4-Piperidinol, 3,5-difluoro-, single-crystal X-ray analysis would provide unambiguous information on:

The relative stereochemistry of the substituents (cis or trans).

The preferred conformation of the piperidine ring in the solid state.

The intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

The absolute configuration of a single enantiomer, typically by using anomalous dispersion effects (the Flack parameter).

Although no published crystal structure for 4-Piperidinol, 3,5-difluoro- is available in open databases, the technique remains the gold standard. If a crystalline derivative were synthesized, such as a salt with a chiral acid or a co-crystal, its analysis would be a primary goal for definitive structural proof.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Piperidinol, 3,5-difluoro- |

| (3R,4S)- and (3S,4R)- 4-(4-fluorophenyl)-3-hydroxylmethyl-1-methylpiperidine |

| rac-methyl (3r,4s)-3-fluoropiperidine-4-carboxylate |

Utility of 4 Piperidinol, 3,5 Difluoro As a Key Chiral Building Block in Complex Chemical Synthesis

Role in the Asymmetric Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products and pharmaceuticals, making their stereoselective synthesis a topic of continuous interest in medicinal and bio-organic chemistry. rsc.orgorganic-chemistry.orggoogle.com Chiral piperidinol scaffolds, in particular, serve as versatile starting materials for constructing a wide range of more complex heterocyclic systems.

The value of fluorinated piperidinols as "prized building blocks" for medicinal chemistry has been firmly established. nih.gov For instance, the enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol has been successfully developed, demonstrating that chiral catalysts can effectively control the stereochemistry of fluorination reactions on the piperidine (B6355638) ring. nih.gov This precedent highlights the feasibility of producing enantiomerically pure 4-Piperidinol, 3,5-difluoro-.

By utilizing 4-Piperidinol, 3,5-difluoro- as a chiral synthon, chemists can access complex nitrogen-containing heterocycles with multiple, well-defined stereocenters. The pre-installed fluorine atoms and the hydroxyl group provide orthogonal handles for subsequent chemical modifications, enabling the construction of diverse molecular architectures that are otherwise difficult to access. The stereoselective aza-Michael reaction is one of many efficient methods for the asymmetric synthesis of such heterocyclic scaffolds. rsc.org

Application in the Construction of Conformationally Constrained Scaffolds

The introduction of fluorine atoms onto the piperidine ring imposes significant conformational constraints, which is a powerful strategy in drug design to pre-organize a molecule for optimal binding to a biological target. nih.govnih.govunina.it The gauche effect between adjacent fluorine and nitrogen atoms, along with other steric and electronic interactions, influences the puckering of the piperidine ring.

Computational and experimental studies on 3,5-difluoropiperidine (B12995073) derivatives have revealed a strong preference for conformations where the fluorine atoms occupy axial positions. This preference is driven by a combination of electrostatic interactions, hyperconjugation, and steric factors. This inherent conformational bias makes 4-Piperidinol, 3,5-difluoro- an exceptional scaffold for creating conformationally rigid molecules. By locking the piperidine ring into a preferred chair conformation, the substituents can be projected in well-defined spatial orientations, reducing the entropic penalty upon binding to a receptor. unina.it

Table 1: Conformational Preferences of Fluorinated Piperidine Derivatives This interactive table summarizes the calculated free enthalpy differences (ΔG) between equatorial and axial conformers of 3,5-difluoropiperidine derivatives, indicating a strong preference for the axial conformation.

| Derivative | Solvent | ΔG (kcal/mol) - Gas Phase | ΔG (kcal/mol) - In Solution | Axial Preference |

|---|---|---|---|---|

| TFA-analogue | Chloroform | -2.1 | -3.7 | High |

| HCl-analogue | Water | -1.1 | -3.3 | High |

| NH-analogue | Water | -1.6 | -2.7 | High |

Precursor in the Synthesis of Novel Organofluorine Compounds

The synthesis of organofluorine compounds is a major focus of modern chemistry, given that over 20% of all pharmaceuticals contain at least one fluorine atom. nih.gov Introducing fluorine into a molecule can enhance its metabolic stability, lipophilicity, and binding affinity. However, direct fluorination reactions can be challenging and often require harsh conditions.

4-Piperidinol, 3,5-difluoro- serves as an ideal precursor for more complex organofluorine compounds because it circumvents the need for late-stage fluorination. The carbon-fluorine bonds, which are the strongest in organic chemistry, are already installed in this building block. nih.gov Chemists can leverage the existing hydroxyl group and the secondary amine of the piperidine ring to elaborate the structure, building out complexity while retaining the beneficial properties conferred by the fluorine atoms. This approach is highly efficient, allowing for the rapid generation of libraries of novel fluorinated molecules for drug discovery and materials science applications.

Strategic Intermediate in the Development of Chemical Probes and Reagents

The unique nuclear magnetic resonance (NMR) properties of the ¹⁹F nucleus—namely its 100% natural abundance, high sensitivity, and wide range of chemical shifts—make it an excellent reporter for molecular interactions. cfplus.cznih.gov Consequently, fluorinated molecules are increasingly being used as chemical probes in structural biology and fragment-based drug discovery. pharma-industry-review.commdpi.com

4-Piperidinol, 3,5-difluoro- is a valuable strategic intermediate for the synthesis of such probes. The compound can be attached to a peptide, a small molecule inhibitor, or other biologically relevant scaffolds. The chemical environment of the fluorine atoms is highly sensitive to changes in the molecule's surroundings. Upon binding to a target protein or lipid membrane, significant changes in the ¹⁹F NMR chemical shift and line width can be observed, providing detailed information about the binding event. nih.govmdpi.comnih.gov This allows for the screening of compound libraries and the characterization of ligand-receptor interactions without the need for more laborious techniques. The difluoro substitution pattern offers a distinct NMR signature that can be readily monitored.

Future Research Directions and Emerging Trends for 4 Piperidinol, 3,5 Difluoro

Development of Sustainable Synthetic Routes

The current synthesis of many fluorinated heterocycles often relies on multi-step procedures that may involve harsh reagents and generate significant waste. nih.gov A key future direction for 4-Piperidinol, 3,5-difluoro- is the development of more sustainable and environmentally benign synthetic routes, aligning with the principles of green chemistry. chemijournal.comresearchgate.net

One promising approach is the advancement of catalytic hydrogenation of readily available difluoropyridine precursors. acs.orgacs.org While methods for the hydrogenation of fluoropyridines exist, challenges such as hydrodefluorination can reduce yields and generate undesirable byproducts. nih.govsemanticscholar.org Future research will likely focus on developing highly selective and robust catalysts, potentially heterogeneous catalysts, that can operate under milder conditions with improved tolerance to functional groups. acs.org The use of water as a solvent in such reactions is also an area of interest for enhancing the green credentials of the synthesis. nih.gov

Biocatalysis presents another avenue for the sustainable synthesis of chiral fluorinated piperidines. acs.orgucd.ie The use of enzymes, such as lipases in multicomponent reactions, could offer highly selective and environmentally friendly routes to key intermediates or the final compound. rsc.org For instance, biocatalytic desymmetrization has been successfully employed for the synthesis of enantiopure fluoropiperidines, a strategy that could be adapted for 4-Piperidinol, 3,5-difluoro-. acs.org

Exploration of Novel Catalytic Transformations

Beyond its synthesis, 4-Piperidinol, 3,5-difluoro- can serve as a substrate for a variety of novel catalytic transformations to generate a diverse range of derivatives. The development of new catalytic methods for the functionalization of the piperidine (B6355638) ring is a vibrant area of research.

A significant focus will be on the catalytic C-H functionalization of the piperidine scaffold. rsc.orgacs.orgresearchgate.net This strategy allows for the direct introduction of functional groups onto the carbon framework of the molecule, bypassing the need for pre-functionalized starting materials. Rhodium-catalyzed C-H insertion reactions, for example, have been used for the site-selective functionalization of piperidine derivatives. nih.gov Applying such methods to 4-Piperidinol, 3,5-difluoro- could provide access to a library of novel compounds with unique substitution patterns.

Catalytic hydrogenation of the corresponding difluoropyridinol precursor is a key transformation. nih.govasianpubs.org Recent advances have seen the use of various catalysts, including rhodium and palladium, to achieve high diastereoselectivity in the formation of all-cis-(multi)fluorinated piperidines. nih.govnih.gov Future work will likely explore a wider range of catalysts to control the stereochemical outcome and further enhance the efficiency of this transformation.

The development of enantioselective catalytic methods is also crucial. dicp.ac.cn The synthesis of specific stereoisomers of 4-Piperidinol, 3,5-difluoro- is of high interest for pharmaceutical applications, as different enantiomers can exhibit distinct biological activities. thieme-connect.com Chiral catalysts, including those based on transition metals or organocatalysts, will be instrumental in achieving this goal.

Integration into Automated Synthesis Platforms

The increasing demand for large libraries of compounds for high-throughput screening in drug discovery necessitates the use of automated synthesis platforms. researchgate.net A significant future trend will be the integration of the synthesis of 4-Piperidinol, 3,5-difluoro- and its derivatives into such automated workflows.

Flow chemistry is particularly well-suited for automation. researchgate.net The development of a robust and reliable flow synthesis protocol for 4-Piperidinol, 3,5-difluoro- would enable its rapid and on-demand production. acs.org This could be coupled with automated purification and analysis systems to create a fully integrated platform for the generation of a diverse set of analogues.

The use of solid-supported reagents and catalysts in flow systems can further streamline the synthesis and purification processes, making them more amenable to automation. researchgate.net This approach minimizes the need for traditional workup procedures and facilitates the continuous production of the target compounds. The development of such integrated systems will be crucial for accelerating the exploration of the chemical space around the 4-Piperidinol, 3,5-difluoro- scaffold.

Expansion of Applications as a Versatile Synthetic Synthon

4-Piperidinol, 3,5-difluoro- holds considerable promise as a versatile building block, or synthon, for the synthesis of more complex and biologically active molecules. nih.govsrdorganics.com The presence of multiple functional groups—the secondary amine, the hydroxyl group, and the two fluorine atoms—provides numerous handles for further chemical modification.

In medicinal chemistry, the introduction of the 3,5-difluoropiperidinol motif into larger molecules can be used to fine-tune their pharmacological properties. thieme-connect.comresearchgate.net The fluorine atoms can influence factors such as metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov Future research will involve the systematic incorporation of this scaffold into various drug candidates to explore these effects.

The development of synthetic methodologies that leverage the unique reactivity of the fluorinated piperidine ring will also be a key area of focus. For instance, the fluorine atoms can influence the regioselectivity and stereoselectivity of reactions at adjacent positions. Understanding and exploiting these electronic effects will enable the design of novel synthetic strategies.

Q & A

Basic: What are the optimal synthetic routes and characterization methods for 3,5-difluoro-4-piperidinol?

Methodological Answer:

Synthesis typically involves fluorination of precursor piperidine derivatives. For example, halogen-exchange reactions using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions are common. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high yield. Characterization requires multi-modal spectroscopy:

- ¹H/¹³C-NMR to confirm substitution patterns and stereochemistry.

- FT-IR for functional group identification (e.g., hydroxyl stretch at ~3200–3600 cm⁻¹).

- Mass spectrometry (HRMS/ESI) for molecular weight validation.

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays) .

Advanced: How do the positions of fluorine substituents influence the compound’s bioactivity and binding affinity?

Methodological Answer:

Fluorine’s electronegativity and steric effects alter electronic density and conformational flexibility. For example:

- 3,5-Difluoro substitution enhances hydrogen-bonding with target proteins (e.g., enzymes, GPCRs) compared to mono-fluorinated analogs.

- Computational docking studies (AutoDock Vina, Schrödinger Suite) can model interactions with active sites. Pair with isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- SAR studies on fluorinated piperidine derivatives suggest improved metabolic stability and membrane permeability due to reduced basicity of the piperidine nitrogen .

Basic: What are the key physicochemical properties of 3,5-difluoro-4-piperidinol, and how do they impact experimental design?

Methodological Answer:

Critical properties include:

- pKa : ~8.3 (predicted for similar difluoropiperidines), influencing solubility and protonation state in physiological buffers .

- LogP : Estimated ~1.5–2.0 (via ChemDraw or ACD/Labs), guiding solvent selection for in vitro assays.

- Melting point : Unreported for the exact compound, but analogs like 4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol melt at 137–139°C, suggesting solid-state stability at room temperature .

Experimental Impact : Use polar aprotic solvents (DMSO) for stock solutions; adjust buffer pH to maintain uncharged species for cell permeability studies.

Advanced: How can researchers resolve contradictions in bioactivity data across different assay systems?

Methodological Answer:

Contradictions often arise from assay-specific conditions (e.g., protein concentration, pH). Strategies include:

- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., IC₅₀ values ± SEM).

- Two-way ANOVA to statistically isolate variables (e.g., fluorination vs. solvent effects) .

- Orthogonal assays : Validate enzyme inhibition with SPR (surface plasmon resonance) if fluorescence-based assays show interference from the compound’s aromatic moieties.

Advanced: What computational tools are recommended for predicting metabolic pathways of fluorinated piperidinol derivatives?

Methodological Answer:

- CYP450 metabolism prediction : Use SwissADME or ADMET Predictor™ to identify potential oxidation sites (e.g., N-demethylation, defluorination).

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-F bonds to predict stability under physiological conditions.

- Molecular dynamics (MD) simulations (GROMACS/AMBER): Model interactions with hepatic enzymes like CYP3A4 to assess metabolic liability .

Basic: What safety precautions are critical when handling 3,5-difluoro-4-piperidinol in the lab?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (GHS Category 2B for eye/skin irritation).

- Ventilation : Use fume hoods during synthesis to avoid inhalation (STOT SE 3 hazard).

- Spill management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced: How can isotopic labeling (e.g., ¹⁸F, ²H) enhance pharmacokinetic studies of this compound?

Methodological Answer:

- ¹⁸F radiolabeling : Use nucleophilic substitution (K².2.2/K¹⁸F) to track biodistribution via PET imaging.

- Deuterium labeling : Synthesize d₂-3,5-difluoro-4-piperidinol to study metabolic stability via LC-MS/MS. Compare t½ in microsomal assays to quantify isotope effects .

Basic: What analytical techniques are suitable for quantifying 3,5-difluoro-4-piperidinol in biological matrices?

Methodological Answer:

- LC-MS/MS : Electrospray ionization (ESI+) with MRM transitions for high sensitivity (LOQ ~1 ng/mL).

- Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to reduce matrix effects.

- Internal standards : Use deuterated analogs (e.g., d₃-3,5-difluoro-4-piperidinol) to correct for recovery variability .

Advanced: What strategies mitigate racemization during asymmetric synthesis of chiral 3,5-difluoro-4-piperidinol derivatives?

Methodological Answer:

- Chiral auxiliaries : Employ Evans’ oxazolidinones to control stereochemistry during fluorination.

- Low-temperature reactions : Perform nucleophilic substitutions at –78°C to minimize epimerization.

- Chiral HPLC (Chiracel OD-H column) to monitor enantiomeric excess (≥98% ee required for pharmacological studies) .

Advanced: How do solvent polarity and counterion selection influence crystallization outcomes?

Methodological Answer:

- Polar solvents (EtOH/H₂O) : Promote hydrogen-bonded crystal lattices; use for X-ray-quality crystals.

- Counterion screening : Test hydrochloride or trifluoroacetate salts to optimize crystallinity (PXRD analysis).

- Crystallography : Submit to Cambridge Structural Database (CSD) to compare packing motifs with analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.